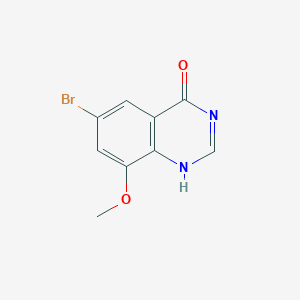

6-bromo-8-methoxy-1H-quinazolin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

6-bromo-8-methoxy-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-7-3-5(10)2-6-8(7)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHVBVMREUQUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1NC=NC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1NC=NC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination and Methoxylation of Anthranilic Acid

The synthesis often begins with functionalized anthranilic acid precursors. For instance, 3-methoxy-5-bromoanthranilic acid serves as a key intermediate. Bromination of 3-methoxyanthranilic acid using bromine in acetic acid introduces the bromine atom at position 5, guided by the methoxy group’s directing effects. Subsequent cyclization with acetic anhydride yields the benzoxazinone intermediate, which reacts with ammonia or primary amines to form the quinazolinone core.

Representative Procedure:

-

Bromination :

-

Cyclization :

-

Amine Condensation :

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Late-Stage Functionalization

Palladium-catalyzed cross-coupling enables precise introduction of substituents. A 6-bromo-quinazolin-4-one intermediate undergoes Suzuki-Miyaura coupling with methoxy-substituted boronic acids to install the 8-methoxy group.

Key Example:

-

Substrate : 6-Bromo-1H-quinazolin-4-one.

-

Boronic Acid : 2-Methoxyphenylboronic acid.

-

Conditions : Pd(dppf)Cl₂ (5 mol%), K₂CO₃, toluene/dioxane (3:1), microwave irradiation at 120°C for 20 min.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times. A copper-catalyzed imidoylative cross-coupling between 2-isocyanobenzoates and amines forms the quinazolinone skeleton in <30 min.

Protocol:

-

Reactants : Ethyl 2-isocyanobenzoate (1.0 eq), 4-methoxybenzylamine (1.2 eq).

-

Catalyst : Cu(OAc)₂·H₂O (10 mol%).

Post-Cyclization Bromination

Direct Bromination of 8-Methoxyquinazolin-4-one

N-Bromosuccinimide (NBS) selectively brominates the quinazolinone core at position 6 under radical conditions.

Procedure:

-

Substrate : 8-Methoxy-1H-quinazolin-4-one (1.0 eq).

-

Brominating Agent : NBS (1.1 eq).

Comparative Analysis of Methods

| Method | Starting Material | Key Step | Yield (%) | Advantages |

|---|---|---|---|---|

| Anthranilic Acid Route | 3-Methoxyanthranilic acid | Cyclization & bromination | 50–60 | Scalable, cost-effective |

| Suzuki Coupling | 6-Bromo-quinazolinone | Pd-catalyzed coupling | 68–72 | High regioselectivity |

| Microwave Synthesis | 2-Isocyanobenzoate | Microwave cyclocondensation | 78 | Rapid, high efficiency |

| Post-Cyclization Bromination | 8-Methoxyquinazolinone | NBS bromination | 65–70 | Avoids multi-step functionalization |

Challenges and Optimization Strategies

-

Regioselectivity : Direct bromination may yield positional isomers; directing groups (e.g., methoxy) enhance selectivity.

-

Purification : Silica gel chromatography is often required due to byproduct formation in cross-coupling reactions.

-

Solvent Systems : Polar aprotic solvents (DMF, dioxane) improve reaction homogeneity and yields .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-8-methoxy-1H-quinazolin-4-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction:

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and substituted benzyl bromides.

Oxidation and Reduction:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield various alkylated derivatives of 6-bromo-8-methoxy-1H-quinazolin-4-one .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

6-Bromo-8-methoxy-1H-quinazolin-4-one has been investigated for its potential as an anticancer agent. Research indicates that it can inhibit cell proliferation by targeting specific molecular pathways involved in cancer progression. The compound's mechanism of action includes the inhibition of certain enzymes and proteins that are crucial for cell division and survival, making it a promising candidate for further development in cancer therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of quinazolinone derivatives have shown that modifications at various positions can significantly enhance their anticancer properties. For instance, derivatives with halogen substitutions at the 6-position have demonstrated improved efficacy against various cancer cell lines, including MCF-7 and SW480 . The presence of both bromine and methoxy groups in 6-bromo-8-methoxy-1H-quinazolin-4-one enhances its reactivity and biological activity, contributing to its potential as a lead compound for anticancer drug development.

Antimicrobial Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of quinazolinone derivatives, including 6-bromo-8-methoxy-1H-quinazolin-4-one. It has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting its potential as a novel antibacterial agent. The compound's ability to bind to penicillin-binding proteins has been a focal point in understanding its mechanism against bacterial infections .

Antimicrobial Screening

In vitro antimicrobial activity screenings have been conducted to evaluate the effectiveness of various quinazolinone derivatives against a range of pathogens. These studies are crucial for identifying promising candidates for further development into therapeutic agents targeting bacterial infections .

Neuropharmacological Applications

Potential Antipsychotic Effects

Research into the neuropharmacological effects of quinazolinone derivatives has revealed their potential as antipsychotic agents. Compounds similar to 6-bromo-8-methoxy-1H-quinazolin-4-one have been studied for their interactions with metabotropic glutamate receptors, which play a significant role in mood regulation and cognitive function. These findings support the exploration of quinazolinone derivatives in treating psychiatric disorders such as schizophrenia .

Data Table: Summary of Research Findings on 6-Bromo-8-Methoxy-1H-Quinazolin-4-One

Wirkmechanismus

The mechanism of action of 6-bromo-8-methoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key features of 6-bromo-8-methoxy-1H-quinazolin-4-one with analogs from the evidence:

Key Observations:

- Core Structure Differences: The dihydroquinazolinones (e.g., 3b, 3d) feature a saturated 2,3-dihydro ring, increasing rigidity and altering electronic properties compared to the planar 1H-quinazolin-4-one core .

- Methoxy at position 8 may improve solubility compared to lipophilic phenylethynyl groups .

- Positional Isomerism: 6-Bromo-4-methoxyquinoline () has methoxy at position 4 instead of 8, shifting hydrogen-bonding and electronic effects. The ketone at position 4 in the target compound may enhance hydrogen-bond acceptor capacity relative to hydroxyl or chloro groups in other analogs .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 6-bromo-8-methoxy-1H-quinazolin-4-one to improve yield and purity?

- Methodological Answer : The synthesis typically involves refluxing intermediates (e.g., 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one) with amino reagents in glacial acetic acid for 3–4 hours, followed by recrystallization from ethanol . Key factors include:

- Reaction Time/Temperature : Prolonged reflux (>8 hours) may degrade sensitive functional groups, while insufficient time reduces conversion .

- Purification : Recrystallization solvents (ethanol, ethyl acetate) and TLC monitoring (cyclohexane:ethyl acetate, 2:1) ensure purity >98% .

- Halogenation Control : Direct bromination of precursors using bromine in acetic acid (20% v/v) requires stoichiometric precision to avoid over-substitution .

Q. How can researchers employ spectroscopic techniques to confirm the structure of 6-bromo-8-methoxy-1H-quinazolin-4-one and identify impurities?

- Methodological Answer :

- IR Spectroscopy : Confirm C=O (1680–1705 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .

- 1H/13C NMR : Methoxy groups appear as singlets at δ ~3.8–4.0 ppm (¹H) and δ ~55–60 ppm (¹³C). Aromatic protons in the quinazolinone core show splitting patterns dependent on substitution .

- Mass Spectrometry : HRMS (ES+) should match the molecular formula (e.g., C₉H₆BrN₂O₂, [M+H]⁺ = 257.96) .

Q. What safety protocols are critical when handling 6-bromo-8-methoxyquinazolin-4-one in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .

- Waste Disposal : Halogenated waste must be segregated and treated with sodium bicarbonate to neutralize acidic byproducts .

- Emergency Procedures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult SDS for specific antidotes .

Advanced Research Questions

Q. How can computational modeling guide the design of 6-bromo-8-methoxyquinazolin-4-one derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial enzymes or helminth receptors) .

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at position 6) with antibacterial or anthelmintic activity .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .

Q. What experimental strategies resolve contradictions in reported biological activity data for quinazolinone derivatives?

- Methodological Answer :

- Standardized Assays : Use uniform protocols (e.g., microbroth dilution for antibacterial IC₅₀) to minimize variability .

- Control Compounds : Include reference drugs (e.g., albendazole for anthelmintic studies) to benchmark activity .

- Dose-Response Curves : Validate EC₅₀ values across multiple replicates to confirm potency trends .

Q. How does the methoxy group at position 8 influence the reactivity and stability of 6-bromo-8-methoxyquinazolin-4-one under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : Methoxy groups are susceptible to demethylation with strong acids (e.g., HBr/HOAc), forming 8-hydroxy derivatives. Monitor via TLC and NMR .

- Basic Conditions : Stability tests in NaOH/MeOH (0.1–1 M) reveal hydrolytic degradation pathways. LC-MS tracks degradation products .

- Thermal Stability : DSC/TGA analysis identifies decomposition temperatures (>250°C), critical for storage recommendations .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.